![molecular formula C8H9F2N3O B2932252 N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide CAS No. 2175581-11-8](/img/structure/B2932252.png)
N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide, also known as DFP-10825, is a novel compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for various applications in the field of biochemistry and pharmacology.
作用機序
N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide works by binding to the active site of the enzyme, inhibiting its activity. This results in a decrease in the production of specific metabolites, leading to changes in cellular processes. The exact mechanism of action of this compound is still being studied, but it is believed to involve the disruption of protein-protein interactions and the modulation of signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide has several advantages for lab experiments, including its high potency and specificity for the target enzyme. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling due to its chemical properties.
将来の方向性
There are several potential future directions for the study of N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide. One area of interest is the development of this compound as a potential cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as neuroscience and immunology. Finally, the development of more efficient and cost-effective synthesis methods for this compound could lead to increased availability and broader applications of this compound in various areas of scientific research.
In conclusion, this compound is a promising compound with significant potential for various applications in the field of scientific research. Its high potency and specificity for a specific enzyme make it a promising candidate for drug development and other research applications. Further studies are needed to fully understand the mechanism of action and potential applications of this compound, but its future prospects are promising.
合成法
N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine with prop-2-enoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of biochemistry, where it is used as an inhibitor of a specific enzyme. This enzyme plays a crucial role in the regulation of various biological processes, including cell growth and differentiation, making it a promising target for drug development.
特性
IUPAC Name |
N-[1-(2,2-difluoroethyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c1-2-8(14)12-6-3-11-13(4-6)5-7(9)10/h2-4,7H,1,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJZTYIZKOJLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN(N=C1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

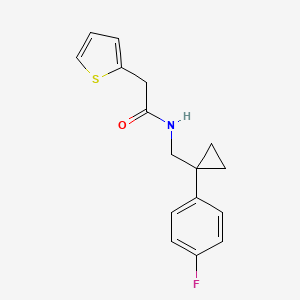
![3-[4-(Difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2932171.png)
![N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide](/img/structure/B2932172.png)
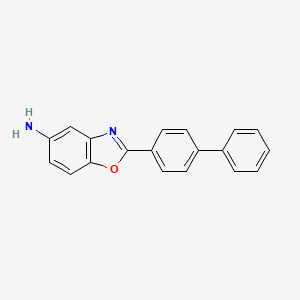
![N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2932178.png)
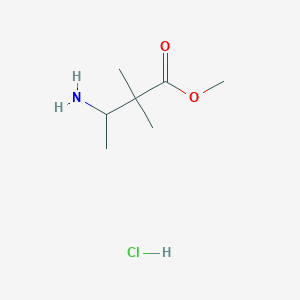
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide](/img/structure/B2932181.png)
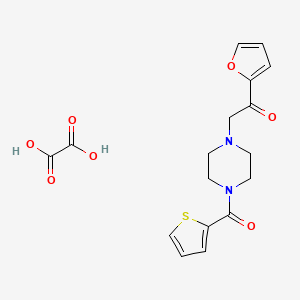
![2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932186.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(3-fluorophenoxy)-N-methylpropanamide](/img/structure/B2932188.png)
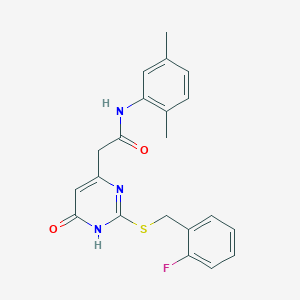
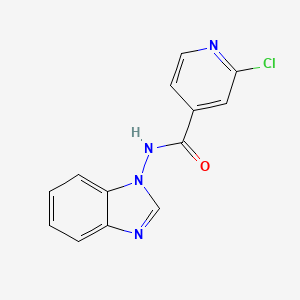
![N-cyclooctyl-1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2932192.png)